L 655240

Description

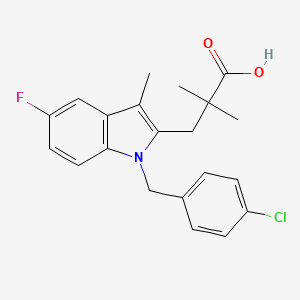

thromboxane and prostaglandin endoperoxide receptor antagonist; structure given in first source; RN given is for parent cpd

Properties

IUPAC Name |

3-[1-[(4-chlorophenyl)methyl]-5-fluoro-3-methylindol-2-yl]-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClFNO2/c1-13-17-10-16(23)8-9-18(17)24(12-14-4-6-15(22)7-5-14)19(13)11-21(2,3)20(25)26/h4-10H,11-12H2,1-3H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPYLHLUHJOPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)F)CC3=CC=C(C=C3)Cl)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908272 | |

| Record name | 3-{1-[(4-Chlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-2-yl}-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103253-15-2 | |

| Record name | L 655240 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103253152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{1-[(4-Chlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-2-yl}-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-655,240 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of L-655,708: A Technical Guide to its Action as a Selective α5-GABAA Receptor Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-655,708 is a potent and selective inverse agonist for the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABAA) receptor, with a remarkable selectivity for subtypes containing the α5 subunit.[1][2] This selectivity has positioned L-655,708 as a critical pharmacological tool for elucidating the physiological and pathological roles of α5-containing GABAA receptors, which are predominantly expressed in the hippocampus and implicated in cognitive processes such as learning and memory.[3][4] This technical guide provides an in-depth overview of the mechanism of action of L-655,708, including its binding characteristics, functional effects, and the downstream signaling pathways it modulates.

Core Mechanism of Action: Negative Allosteric Modulation of α5-Containing GABAA Receptors

The primary mechanism of action of L-655,708 is its function as a negative allosteric modulator (NAM) at the benzodiazepine site of GABAA receptors.[1][3] Unlike classical benzodiazepines which are positive allosteric modulators (PAMs) and enhance the effect of GABA, L-655,708 reduces the ability of GABA to open the chloride channel, thereby decreasing the inhibitory current.[5] This effect is particularly pronounced at GABAA receptors incorporating the α5 subunit, due to its significantly higher binding affinity for this subtype.[2][6]

Quantitative Binding and Functional Data

The selectivity of L-655,708 for the α5 subunit is evident from radioligand binding assays and functional studies. The following tables summarize the key quantitative data.

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

| α5β3γ2 | 0.45 | [6] |

| α1β3γ2 | >50x higher than α5 | [2] |

| α2β3γ2 | >50x higher than α5 | [2] |

| α3β3γ2 | >50x higher than α5 | [2] |

| α6β3γ2 | >50x higher than α5 | [2] |

| Functional Assay | Parameter | Value | Cell/Tissue Type | Reference |

| Two-Electrode Voltage Clamp | EC50 (Sevoflurane Potentiation) | 2.4 µM (in presence of L-655,708) | Mouse Hippocampal Neurons | [7] |

| Whole-Cell Patch Clamp | IC50 (vs. [3H]-flunitrazepam) | Lower in ventral hippocampus (α5 enriched) | Rat Hippocampus | [8] |

| Long-Term Potentiation | Effective Concentration | 10 nM | Mouse Hippocampal Slices | [4] |

Signaling Pathways Modulated by L-655,708

By selectively reducing the inhibitory tone mediated by α5-GABAA receptors, particularly the tonic inhibition in hippocampal neurons, L-655,708 influences synaptic plasticity. This modulation is critical for processes like learning and memory. The key signaling pathway affected is the balance between GABAergic inhibition and glutamatergic excitation, which ultimately impacts long-term potentiation (LTP), a cellular correlate of learning.

Experimental Protocols

Radioligand Binding Assay for GABAA Receptors

This protocol outlines a competitive binding assay to determine the affinity of a test compound like L-655,708 for specific GABAA receptor subtypes.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue or cultured cells expressing the GABAA receptor subtype of interest in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[9]

-

Centrifuge the supernatant at 100,000 x g for 30 minutes at 4°C to pellet the membranes.[9]

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation (10-20 µg protein), a known concentration of a suitable radioligand (e.g., [3H]Flumazenil for the benzodiazepine site), and either buffer (for total binding), a high concentration of an unlabeled competitor (e.g., diazepam for non-specific binding), or varying concentrations of L-655,708.[10]

-

Incubate the plate at 4°C for 60-90 minutes to allow binding to reach equilibrium.[9]

-

-

Filtration and Quantification:

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding.[10][11]

-

Wash the filters multiple times with ice-cold wash buffer.[11]

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of L-655,708 by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the L-655,708 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to functionally characterize the modulatory effects of L-655,708 on GABAA receptor-mediated currents.

Detailed Methodology:

-

Oocyte Preparation and cRNA Injection:

-

Surgically remove oocytes from a female Xenopus laevis frog.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject the oocytes with a mixture of cRNAs encoding the specific GABAA receptor subunits of interest (e.g., α5, β3, and γ2).[12]

-

Incubate the injected oocytes in a suitable medium (e.g., ND96) at 16-18°C for 2-5 days to allow for receptor expression on the oocyte membrane.[12]

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for measuring the membrane potential and the other for injecting current.[13]

-

Using a voltage-clamp amplifier, hold the oocyte's membrane potential at a constant value, typically between -50 mV and -80 mV.[14]

-

-

Functional Assay:

-

Establish a baseline by perfusing the oocyte with a concentration of GABA that elicits a submaximal current response (e.g., EC10-EC20).

-

To test the effect of L-655,708, co-apply a known concentration of the compound with the same concentration of GABA.

-

Record the resulting current and compare it to the baseline GABA-evoked current.

-

To determine the concentration-response relationship, repeat this process with a range of L-655,708 concentrations.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of L-655,708.

-

Calculate the percentage modulation of the GABA response by L-655,708.

-

Plot the percentage modulation against the logarithm of the L-655,708 concentration and fit the data to determine the IC50 (for inverse agonists) or EC50 (for agonists).

-

Conclusion

L-655,708 is a highly selective and potent negative allosteric modulator of α5 subunit-containing GABAA receptors. Its mechanism of action involves the reduction of tonic inhibition in brain regions crucial for cognition, such as the hippocampus. This leads to an enhancement of neuronal excitability and facilitates long-term potentiation, a key cellular mechanism underlying learning and memory. The detailed experimental protocols provided herein serve as a guide for the continued investigation of L-655,708 and other selective GABAA receptor modulators in both basic research and drug development contexts.

References

- 1. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]L-655,708, a novel ligand selective for the benzodiazepine site of GABAA receptors which contain the alpha 5 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory | Journal of Neuroscience [jneurosci.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Potentiation of GABAA receptor activity by volatile anaesthetics is reduced by α5GABAA receptor-preferring inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential pharmacological properties of GABAA/benzodiazepine receptor complex in dorsal compared to ventral rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PDSP - GABA [kidbdev.med.unc.edu]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. multichannelsystems.com [multichannelsystems.com]

L-655,240 as a Thromboxane A2 Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-655,240, a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor. This document consolidates key pharmacological data, details of experimental methodologies, and elucidates the relevant signaling pathways, serving as a comprehensive resource for professionals in the fields of pharmacology, drug discovery, and biomedical research.

Introduction to L-655,240 and the Thromboxane A2 Receptor

Thromboxane A2 is a potent, yet unstable, lipid mediator derived from arachidonic acid. It plays a crucial role in hemostasis and thrombosis by inducing platelet aggregation and vasoconstriction. These effects are mediated through its interaction with the G protein-coupled TP receptor. Consequently, antagonism of the TP receptor is a key therapeutic strategy for the prevention and treatment of cardiovascular and thrombotic diseases.

L-655,240, with the chemical name 3-[1-(4-chlorobenzyl)-5-fluoro-3-methyl-indol-2-yl]-2,2-dimethylpropanoic acid, has been identified as a potent and selective competitive antagonist of the TP receptor. Its efficacy has been demonstrated in a variety of in vitro and in vivo models, highlighting its potential as a therapeutic agent.

Quantitative Pharmacological Data

The pharmacological activity of L-655,240 has been characterized through various in vitro assays, quantifying its potency and selectivity as a TP receptor antagonist. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of L-655,240 in Functional Assays

| Assay Type | Agonist | Preparation | Parameter | Value | Reference |

| Platelet Aggregation | U-44069 | Washed Human Platelets | IC50 | 7 nM | [1] |

| Smooth Muscle Contraction | U-44069 | Guinea-Pig Tracheal Chain | pA2 | 8.0 | [1] |

| Smooth Muscle Contraction | U-44069 | Guinea-Pig Pulmonary Artery | pA2 | 8.4 | [1] |

| Smooth Muscle Contraction | U-44069 | Guinea-Pig Thoracic Aorta | pA2 | 8.0 | [1] |

Table 2: In Vivo Efficacy of L-655,240

| Animal Model | Condition | Administration | Dose | Effect | Reference |

| Canine | Ischemia- and Reperfusion-Induced Arrhythmias | Intravenous (i.v.) | 0.3 mg/kg | Attenuated the severity of reperfusion-induced arrhythmias and increased survival. | [2][3] |

Thromboxane A2 Receptor Signaling Pathways

The TP receptor couples to at least two major G protein families, Gq/11 and G12/13, to initiate downstream signaling cascades that lead to platelet activation and smooth muscle contraction. L-655,240 exerts its antagonist effects by blocking the binding of TXA2 to the TP receptor, thereby inhibiting these signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

This protocol is based on the methods described by Hall et al. (1987) for assessing the inhibition of platelet aggregation by L-655,240.[1]

Detailed Steps:

-

Platelet Preparation:

-

Human venous blood is collected from healthy, drug-free volunteers into tubes containing 3.8% (w/v) sodium citrate.

-

Platelet-rich plasma (PRP) is prepared by centrifugation of the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

To obtain washed platelets, the PRP is further centrifuged at a higher speed (e.g., 800 x g) for 10 minutes. The platelet pellet is then resuspended in a calcium-free Tyrode's buffer containing apyrase and prostacyclin to prevent premature activation. This washing step is repeated.

-

-

Aggregation Measurement:

-

Platelet aggregation is monitored by measuring the change in light transmission through a suspension of platelets in an aggregometer.

-

Aliquots of the washed platelet suspension are placed in the aggregometer cuvettes and warmed to 37°C with constant stirring.

-

L-655,240 or its vehicle (control) is added to the platelet suspension and incubated for a defined period (e.g., 2 minutes).

-

Aggregation is initiated by the addition of a TP receptor agonist, such as U-44069.

-

The change in light transmittance is recorded for several minutes.

-

-

Data Analysis:

-

The extent of platelet aggregation is quantified as the maximum change in light transmittance.

-

The inhibitory effect of L-655,240 is determined by comparing the aggregation response in the presence of the compound to the control response.

-

The IC50 value is calculated by performing a concentration-response curve for L-655,240.

-

Detailed Steps:

-

Membrane Preparation:

-

Platelet membranes are prepared from outdated human platelet concentrates or fresh blood. Platelets are isolated and washed as described in the aggregation assay protocol.

-

The washed platelets are then lysed by sonication or hypotonic buffer treatment.

-

The cell lysate is centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in a suitable assay buffer.

-

The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay.

-

-

Binding Reaction:

-

The binding assay is typically performed in a 96-well plate format.

-

A fixed concentration of a radiolabeled TP receptor antagonist, such as [³H]-SQ 29,548, is incubated with the platelet membranes.

-

Increasing concentrations of the unlabeled competitor, L-655,240, are added to displace the binding of the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled TP receptor antagonist.

-

The reaction is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

-

Separation and Counting:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding at each concentration of L-655,240 is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the L-655,240 concentration.

-

The IC50 value (the concentration of L-655,240 that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This protocol is a summary of the methodology used by Wainwright and Parratt (1988) to evaluate the anti-arrhythmic effects of L-655,240.[2][3]

Detailed Steps:

-

Animal Preparation:

-

Male mongrel dogs are anesthetized with a suitable anesthetic agent (e.g., sodium pentobarbitone).

-

The animals are ventilated artificially, and catheters are inserted into a femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

A thoracotomy is performed to expose the heart, and the left anterior descending (LAD) coronary artery is isolated.

-

-

Induction of Ischemia and Reperfusion:

-

A ligature is placed around the LAD coronary artery.

-

A baseline period of hemodynamic stability is established.

-

Coronary artery occlusion is induced by tightening the ligature, leading to myocardial ischemia. This is maintained for a specific duration (e.g., 20 minutes).

-

Reperfusion is initiated by releasing the ligature, allowing blood flow to return to the previously ischemic myocardium.

-

-

Drug Administration and Monitoring:

-

L-655,240 (0.3 mg/kg) or vehicle is administered intravenously a few minutes before the induction of coronary artery occlusion.

-

Electrocardiogram (ECG) and arterial blood pressure are continuously monitored and recorded throughout the experiment.

-

-

Arrhythmia Analysis:

-

The incidence and severity of ventricular arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation) are analyzed during both the ischemic and reperfusion periods.

-

The survival rate of the animals is also recorded.

-

Conclusion

L-655,240 is a well-characterized, potent, and selective thromboxane A2 receptor antagonist. The quantitative data from in vitro functional assays demonstrate its high potency in inhibiting platelet aggregation and smooth muscle contraction. In vivo studies have confirmed its efficacy in a clinically relevant model of cardiac arrhythmia. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working on TP receptor antagonists and related therapeutic areas. Further investigation into the clinical potential of L-655,240 and similar compounds is warranted for the development of new treatments for cardiovascular and thrombotic disorders.

References

- 1. Pharmacology of L-655,240 (3-[1-(4-chlorobenzyl)-5-fluoro-3-methyl-indol-2-yl]2,2-dimethylpro pan oic acid); a potent, selective thromboxane/prostaglandin endoperoxide antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The effects of L655,240, a selective thromboxane and prostaglandin endoperoxide antagonist, on ischemia- and reperfusion-induced cardiac arrhythmias. (1988) | Cherry L. Wainwright | 18 Citations [scispace.com]

An In-Depth Technical Guide to L-655,240: A Potent Thromboxane A2 Receptor Antagonist

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

L-655,240 is a potent and selective thromboxane (B8750289) A2/prostaglandin (B15479496) endoperoxide (TP) receptor antagonist that emerged from research aimed at developing novel anti-thrombotic and cardiovascular agents. Structurally related to the non-steroidal anti-inflammatory drug indomethacin (B1671933), L-655,240 was rationally designed to selectively block the effects of thromboxane A2 (TXA2), a powerful mediator of platelet aggregation and vasoconstriction. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of L-655,240, including detailed experimental protocols for key assays, a summary of its quantitative data, and a visualization of its mechanism of action.

Discovery and History

The development of L-655,240 was rooted in the understanding of the pivotal role of thromboxane A2 in cardiovascular diseases. Researchers sought to create a selective antagonist of the TP receptor to mitigate the pro-thrombotic and vasoconstrictive effects of TXA2 without affecting other prostanoid pathways. The chemical scaffold of indomethacin served as a starting point for a structure-activity relationship (SAR) campaign that ultimately led to the identification of L-655,240 as a lead candidate with high affinity and selectivity for the TP receptor.

The key publication by Wainwright and colleagues in 1988 detailed the significant in vivo efficacy of L-655,240 in a canine model of ischemia- and reperfusion-induced cardiac arrhythmias, highlighting its potential as a cardioprotective agent.

Chemical Properties

| Property | Value |

| Chemical Name | 1-[(4-Chlorophenyl)methyl]-5-fluoro-α,α,3-trimethyl-1H-indole-2-propanoic acid |

| Molecular Formula | C21H21ClFNO2 |

| Molecular Weight | 373.85 g/mol |

| CAS Number | 103253-15-2 |

Pharmacological Data

In Vitro Activity

L-655,240 has demonstrated potent and selective antagonism of the thromboxane A2 receptor in various in vitro assays.

| Assay | Species | Tissue/System | Agonist | Parameter | Value | Reference |

| Platelet Aggregation | Human | Platelet-rich plasma | Endoperoxide | IC50 | 7 nM | [1] |

| Smooth Muscle Contraction | Guinea Pig | Smooth muscle | U-46619 | pA2 | 8.0 - 8.4 | [2] |

In Vivo Activity

The cardioprotective effects of L-655,240 have been primarily characterized in a canine model of myocardial ischemia and reperfusion.

| Model | Species | Dose | Route | Effect | Reference |

| Ischemia- and Reperfusion-Induced Arrhythmias | Canine | 0.3 mg/kg | i.v. | Attenuation of early arrhythmias, changes in heart rate, blood pressure, and cardiac output | [1] |

Signaling Pathway and Mechanism of Action

L-655,240 exerts its pharmacological effects by competitively inhibiting the binding of thromboxane A2 and other prostaglandin endoperoxides to the TP receptor, a G-protein coupled receptor. This blockade prevents the activation of downstream signaling cascades that lead to platelet activation and smooth muscle contraction.

Experimental Protocols

Thromboxane A2 Receptor Binding Assay (Competitive)

This protocol is a representative method for determining the binding affinity of L-655,240 to the TP receptor using a radiolabeled antagonist.

Methodology:

-

Membrane Preparation: Human platelets are isolated from whole blood by differential centrifugation and washed. The final platelet pellet is resuspended in a suitable buffer and homogenized to prepare platelet membranes. Alternatively, cell lines stably expressing the human TP receptor can be used.

-

Binding Assay: In a multi-well plate, a constant concentration of a radiolabeled TP receptor antagonist (e.g., [³H]SQ 29,548) is incubated with the platelet membranes in the presence of increasing concentrations of L-655,240. Non-specific binding is determined in the presence of a high concentration of an unlabeled TP receptor antagonist.

-

Incubation: The reaction mixtures are incubated at room temperature for a sufficient time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value, which is the concentration of L-655,240 that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Canine Model of Ischemia- and Reperfusion-Induced Arrhythmias

This in vivo model is crucial for evaluating the cardioprotective effects of L-655,240.

Methodology:

-

Animal Preparation: Adult mongrel dogs of either sex are anesthetized, intubated, and mechanically ventilated. Catheters are placed for drug administration and monitoring of blood pressure.

-

Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is isolated, and a ligature is placed around it for subsequent occlusion. ECG leads are attached for continuous monitoring.

-

Ischemia: The LAD is occluded for a predetermined period (e.g., 30 minutes) to induce regional myocardial ischemia.

-

Drug Administration: A bolus injection of L-655,240 (0.3 mg/kg) or vehicle is administered intravenously a few minutes before the end of the occlusion period.

-

Reperfusion: The ligature is released, allowing blood flow to return to the previously ischemic myocardium.

-

Monitoring and Data Collection: ECG and hemodynamic parameters are continuously recorded throughout the ischemic and reperfusion periods. The incidence, type, and duration of ventricular arrhythmias are quantified.

-

Data Analysis: The arrhythmia data from the L-655,240-treated group are compared to those from the vehicle-treated control group to assess the anti-arrhythmic efficacy of the compound.

Conclusion

L-655,240 is a well-characterized, potent, and selective thromboxane A2 receptor antagonist with demonstrated efficacy in preclinical models of cardiovascular disease. Its discovery and development have provided valuable insights into the role of the thromboxane pathway in thrombosis and cardiac arrhythmias. This technical guide serves as a comprehensive resource for researchers interested in utilizing L-655,240 as a pharmacological tool to further investigate the therapeutic potential of TP receptor antagonism.

References

L-655,240: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-655,240 is a potent and selective competitive antagonist of the thromboxane (B8750289) A2/prostaglandin endoperoxide (TP) receptor. Its ability to inhibit platelet aggregation and smooth muscle contraction has made it a valuable tool in cardiovascular and pulmonary research. This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of L-655,240. Detailed experimental protocols for key in vitro assays are provided to facilitate its use in research settings. Furthermore, this guide illustrates the signaling pathways associated with TP receptor activation and the experimental workflow for characterizing TP receptor antagonists.

Chemical Structure and Properties

L-655,240, with the IUPAC name 3-[1-(4-Chlorobenzyl)-5-fluoro-3-methyl-indol-2-yl]-2,2-dimethylpropanoic acid, is a synthetic, small-molecule antagonist of the TP receptor.

Chemical Structure:

Caption: Chemical structure of L-655,240.

Table 1: Physicochemical Properties of L-655,240

| Property | Value | Source |

| IUPAC Name | 3-[1-(4-Chlorobenzyl)-5-fluoro-3-methyl-indol-2-yl]-2,2-dimethylpropanoic acid | Internal Data |

| Molecular Formula | C21H21ClFNO2 | [Internal Data] |

| Molecular Weight | 373.85 g/mol | [Internal Data] |

| CAS Number | 103253-15-2 | [Internal Data] |

| Appearance | Off-white powder | [Internal Data] |

| Solubility | Soluble in DMSO, insoluble in water | [Internal Data] |

| Purity | ≥98% (by HPLC) | [Internal Data] |

Mechanism of Action and Pharmacology

L-655,240 is a selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor. TXA2 is a potent mediator of platelet aggregation and vasoconstriction. By competitively blocking the TP receptor, L-655,240 inhibits the downstream signaling cascades initiated by TXA2 and other TP receptor agonists.

The TP receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and G13 proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The G13 pathway involves the activation of Rho GTPases, which play a role in smooth muscle contraction.

Caption: Thromboxane A2 Receptor Signaling Pathway.

Table 2: Pharmacological Data for L-655,240

| Parameter | Species/Tissue | Agonist | Value | Source |

| pA2 | Guinea Pig Tracheal Chain | U-44069 | 8.0 | [1] |

| pA2 | Guinea Pig Pulmonary Artery | U-44069 | 8.4 | [1] |

| pA2 | Guinea Pig Thoracic Aorta | U-44069 | 8.0 | [1] |

| IC50 | Washed Human Platelets | U-44069 | 7 nM | [1] |

Experimental Protocols

Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of L-655,240 on platelet aggregation induced by a TP receptor agonist.

Caption: Workflow for Platelet Aggregation Assay.

Materials:

-

L-655,240

-

Thromboxane A2 mimetic U46619 (agonist)

-

Human whole blood from healthy, consenting donors

-

3.2% Sodium Citrate

-

Phosphate Buffered Saline (PBS)

-

Light Transmission Aggregometer

-

Centrifuge

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Carefully collect the supernatant (PRP).

-

Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

-

Aggregation Measurement:

-

Pre-warm PRP aliquots to 37°C.

-

Add varying concentrations of L-655,240 (dissolved in a suitable solvent like DMSO, with final solvent concentration <0.5%) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C in the aggregometer cuvette with a stir bar.

-

Establish a baseline reading (0% aggregation with PRP, 100% with PPP).

-

Add a submaximal concentration of the TP receptor agonist U46619 to induce aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined for each concentration of L-655,240.

-

Plot the percentage of inhibition against the logarithm of the L-655,240 concentration to determine the IC50 value.

-

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of L-655,240 for the TP receptor.

Materials:

-

L-655,240

-

Radiolabeled TP receptor antagonist (e.g., [3H]-SQ 29,548)

-

Unlabeled TP receptor antagonist for non-specific binding determination (e.g., SQ 29,548)

-

Platelet membrane preparation (source of TP receptors)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Platelet Membrane Preparation:

-

Isolate human platelets from whole blood.

-

Lyse the platelets (e.g., by sonication or hypotonic shock) in a buffer containing protease inhibitors.

-

Centrifuge the lysate at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the platelet membrane preparation, a fixed concentration of the radiolabeled antagonist (e.g., [3H]-SQ 29,548, typically at a concentration near its Kd), and varying concentrations of L-655,240.

-

For total binding, omit the unlabeled L-655,240.

-

For non-specific binding, include a high concentration of an unlabeled TP receptor antagonist.

-

Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of L-655,240 by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the L-655,240 concentration to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

L-655,240 is a well-characterized, potent, and selective antagonist of the thromboxane A2 receptor. Its utility in in vitro and in vivo studies has significantly contributed to the understanding of TP receptor pharmacology. The information and protocols provided in this technical guide are intended to serve as a comprehensive resource for researchers utilizing L-655,240 in their investigations of thrombosis, cardiovascular disease, and other pathophysiological processes involving the thromboxane pathway.

References

L-655,240: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-655,240 is a potent and selective thromboxane (B8750289) A2/prostaglandin endoperoxide (TP) receptor antagonist. This document provides an in-depth overview of the pharmacodynamic and pharmacokinetic properties of L-655,240 based on available preclinical data. The primary mechanism of action of L-655,240 is the competitive antagonism of the TP receptor, leading to the inhibition of thromboxane A2-mediated effects such as platelet aggregation and smooth muscle contraction. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of its mechanism and experimental workflows to support further research and development.

Pharmacodynamics

The pharmacodynamics of L-655,240 have been characterized through a series of in vitro and in vivo studies, demonstrating its potent and selective antagonist activity at the TP receptor.

In Vitro Activity

In vitro studies have established the high affinity and potency of L-655,240 in various tissues.

| Parameter | Species | Tissue/Preparation | Agonist | Value |

| IC₅₀ | Human | Washed Platelets | U-44069 | 7 nM[1] |

| pA₂ | Guinea Pig | Tracheal Chain | U-44069 | 8.0 |

| pA₂ | Guinea Pig | Pulmonary Artery | U-44069 | 8.4 |

| pA₂ | Guinea Pig | Thoracic Aorta Ring | U-44069 | 8.0 |

In Vivo Activity

In vivo studies in animal models have confirmed the efficacy of L-655,240 in inhibiting physiological responses mediated by TP receptor activation.

| Parameter | Species | Model | Agonist/Challenge | Route of Administration | Value |

| ED₅₀ | Guinea Pig | Bronchoconstriction | U-44069 | Intravenous | 0.09 mg/kg |

| ED₅₀ | Guinea Pig | Bronchoconstriction | Arachidonic Acid | Intravenous | 0.23 mg/kg |

| Effective Dose | Rhesus Monkey | Ex vivo Platelet Aggregation | U-44069 | Oral | 3 and 10 mg/kg |

| Effective Dose | Canine | Ischemia- and Reperfusion-Induced Cardiac Arrhythmias | Coronary Artery Occlusion | Intravenous | 0.3 mg/kg |

Pharmacokinetics

Mechanism of Action: Thromboxane A₂ Signaling Pathway

L-655,240 exerts its pharmacological effect by blocking the Thromboxane A₂ (TXA₂) receptor, also known as the TP receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand TXA₂, initiates a signaling cascade leading to various physiological responses, including platelet aggregation and smooth muscle contraction.

References

L-655,240: An In-depth Technical Guide on its In Vitro Binding Affinity to Thromboxane A2 (TP) Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of L-655,240, a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2)/prostaglandin endoperoxide (TP) receptor. This document collates key binding affinity data, details established experimental protocols for its determination, and illustrates the associated signaling pathways and experimental workflows.

Core Quantitative Data

The in vitro antagonist activity of L-655,240 at the TP receptor has been quantified using functional assays in various tissue preparations. The key parameters, pA2 and IC50, are summarized below. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response, providing a measure of competitive antagonism. The IC50 value indicates the concentration of an inhibitor required to reduce a specific biological response by 50%.

| Parameter | Value | Species | Tissue/Cell Type | Agonist Used | Reference |

| pA2 | 8.0 | Guinea Pig | Tracheal Chain | U-44069 | [1] |

| pA2 | 8.4 | Guinea Pig | Pulmonary Artery | U-44069 | [1] |

| pA2 | 8.0 | Guinea Pig | Thoracic Aorta | U-44069 | [1] |

| IC50 | 7.0 nM (7 x 10⁻⁹ M) | Human | Washed Platelets | U-44069 | [1] |

Signaling Pathways and Experimental Logic

To understand the mechanism of action of L-655,240, it is crucial to visualize the TP receptor signaling cascade it inhibits and the logical flow of the experiments used to characterize its binding.

References

An In-Depth Technical Guide on the Role of L-655,240 in Platelet Aggregation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-655,240 is a potent and selective antagonist of the thromboxane (B8750289) A2/prostaglandin (B15479496) endoperoxide (TP) receptor, playing a critical role in the study of platelet aggregation. This technical guide provides a comprehensive overview of L-655,240, its mechanism of action, detailed experimental protocols for its use in platelet aggregation assays, and a summary of its inhibitory effects. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize L-655,240 as a tool in thrombosis and hemostasis research.

Mechanism of Action: Targeting the Thromboxane Pathway

L-655,240 exerts its anti-platelet effects by competitively inhibiting the binding of thromboxane A2 (TXA2) and other prostaglandin endoperoxides to the TP receptor on the surface of platelets.[1] The activation of the TP receptor is a crucial step in the signaling cascade that leads to platelet activation and aggregation.

Upon binding of an agonist like TXA2, the TP receptor, a G-protein coupled receptor (GPCR), activates the Gq/PLC-beta pathway. This activation triggers a cascade of intracellular events, including the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and PKC activation are critical for platelet shape change, degranulation, and the conformational activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. The activated GPIIb/IIIa receptor binds fibrinogen, leading to the cross-linking of platelets and the formation of a platelet aggregate.

By blocking the TP receptor, L-655,240 effectively interrupts this signaling cascade at an early stage, thereby preventing platelet activation and subsequent aggregation induced by TXA2 and its analogues.

Quantitative Data: Inhibitory Potency of L-655,240

The inhibitory efficacy of L-655,240 on platelet aggregation has been quantified in various in vitro studies. The following table summarizes the key inhibitory concentrations (IC50) of L-655,240 against different platelet agonists.

| Agonist | Platelet Preparation | IC50 (nM) | Reference |

| U-44069 | Washed Human Platelets | 7 | [1] |

| U-44069 | Human Platelet-Rich Plasma | Inhibited | [1] |

| U-46619 | Human Platelet-Rich Plasma | Inhibited | [1] |

| Thromboxane A2 | Human Platelet-Rich Plasma | Inhibited | [1] |

| Collagen | Human Platelet-Rich Plasma | Inhibited | [1] |

| ADP | Human Platelet-Rich Plasma | No Inhibition | [1] |

| Platelet-Activating Factor | Human Platelet-Rich Plasma | No Inhibition | [1] |

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and building upon existing research. Below is a comprehensive protocol for an in vitro platelet aggregation study using L-655,240, based on established light transmission aggregometry (LTA) techniques.

Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets

a. Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.

-

Collect the blood into tubes containing 3.2% or 3.8% sodium citrate (B86180) as an anticoagulant (ratio of 9 parts blood to 1 part citrate).

-

Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

-

Carefully collect the upper layer, which is the PRP.

-

Keep the PRP at room temperature for use within a few hours.

b. Washed Platelets:

-

To obtain washed platelets, further process the PRP.

-

Acidify the PRP with acid-citrate-dextrose (ACD) solution.

-

Centrifuge the acidified PRP at a higher speed (e.g., 800-1000 x g) for 10-15 minutes to pellet the platelets.

-

Discard the supernatant and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase and prostacyclin (PGI2) to prevent premature activation.

-

Repeat the washing step at least once.

-

Finally, resuspend the washed platelets in the appropriate buffer to the desired concentration.

Light Transmission Aggregometry (LTA)

-

Use a light transmission aggregometer for the assay.

-

Calibrate the instrument using platelet-poor plasma (PPP) as the 100% aggregation reference and PRP or washed platelet suspension as the 0% aggregation reference.

-

Aliquot the platelet suspension (PRP or washed platelets) into the aggregometer cuvettes with a magnetic stir bar.

-

Pre-warm the platelet suspension to 37°C for a few minutes.

-

Add the desired concentration of L-655,240 or its vehicle control to the platelet suspension and incubate for a specific pre-incubation period (e.g., 1-5 minutes) with stirring.

-

Initiate platelet aggregation by adding a specific concentration of a platelet agonist (e.g., U-44069, U-46619, collagen, or arachidonic acid).

-

Record the change in light transmission over time (typically 5-10 minutes) as the platelets aggregate.

-

The extent of aggregation is quantified as the maximum percentage change in light transmission.

-

To determine the IC50 value, perform a dose-response curve with varying concentrations of L-655,240.

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflow.

Conclusion

L-655,240 is an invaluable pharmacological tool for investigating the role of the thromboxane pathway in platelet aggregation. Its high potency and selectivity for the TP receptor allow for precise dissection of this signaling cascade. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute robust experiments in the field of thrombosis and hemostasis. Further studies utilizing L-655,240 will undoubtedly continue to enhance our understanding of platelet physiology and contribute to the development of novel anti-thrombotic therapies.

References

L-655,240: An In-depth Technical Guide for Investigating Smooth Muscle Contraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of L-655,240 as a pharmacological tool for investigating smooth muscle contraction. L-655,240 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 3 (EP3), making it an invaluable instrument for elucidating the role of the EP3 receptor in various physiological and pathophysiological processes involving smooth muscle.

Introduction to L-655,240 and the EP3 Receptor

Prostaglandin E2 is a key lipid mediator that exerts a wide range of biological effects, including the modulation of smooth muscle tone. These effects are mediated by a family of G protein-coupled receptors known as EP receptors, of which there are four subtypes: EP1, EP2, EP3, and EP4. The EP3 receptor, in particular, is predominantly coupled to inhibitory G proteins (Gαi), leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, it can also couple to other G proteins, such as Gαq and Gα12/13, initiating alternative signaling cascades that result in smooth muscle contraction.

L-655,240 serves as a selective antagonist for the EP3 receptor, allowing researchers to dissect its specific contributions to smooth muscle physiology. By blocking the binding of PGE2 and other prostanoid agonists to the EP3 receptor, L-655,240 enables the investigation of EP3-mediated signaling pathways and their downstream effects on smooth muscle contractility.

Quantitative Data for L-655,240

The following table summarizes the available quantitative data for L-655,240, providing key parameters for its use in experimental settings.

| Parameter | Value | Species/Tissue | Agonist | Reference |

| pA2 | 7.48 | Guinea Pig Vas Deferens | Sulprostone | [1] |

| Ki | Data Not Available | - | - | - |

| IC50 | Data Not Available | - | - | - |

EP3 Receptor Signaling in Smooth Muscle Contraction

The activation of the EP3 receptor in smooth muscle cells can trigger multiple signaling pathways, ultimately leading to contraction. The primary pathways are depicted below.

Gαi-Mediated Pathway

Upon agonist binding, the EP3 receptor activates the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Reduced cAMP levels result in decreased protein kinase A (PKA) activity. PKA normally phosphorylates and inhibits myosin light chain kinase (MLCK), so a reduction in PKA activity leads to increased MLCK activity, promoting myosin light chain phosphorylation and smooth muscle contraction.

Gα12/13-Mediated RhoA/ROCK Pathway

The EP3 receptor can also couple to Gα12/13 proteins, which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK). ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation state of the myosin light chain and enhanced smooth muscle contraction. This pathway contributes to calcium sensitization of the contractile apparatus.[2][3]

Gαq-Mediated PLC/PKC Pathway

In some smooth muscle types, the EP3 receptor can couple to Gαq, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Both increased intracellular calcium and PKC activation contribute to smooth muscle contraction.[4]

Experimental Protocols

The following protocols provide a general framework for using L-655,240 to investigate EP3 receptor-mediated smooth muscle contraction in an isolated organ bath setup. Specific parameters may need to be optimized for different tissues.

Preparation of Isolated Smooth Muscle Tissue (e.g., Guinea Pig Ileum)

-

Humanely euthanize a guinea pig according to institutional guidelines.

-

Perform a laparotomy to expose the abdominal cavity.

-

Carefully dissect a segment of the terminal ileum and place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).

-

Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove its contents.

-

Cut the ileum into segments of approximately 2-3 cm in length.

-

Tie silk ligatures to both ends of each segment.

Organ Bath Experimental Setup

-

Mount the ileum segment in a 10-20 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.

-

Apply an initial resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

-

During equilibration, periodically adjust the tension back to 1 g as the tissue relaxes.

-

After equilibration, assess the viability of the tissue by inducing a contraction with a submaximal concentration of a standard agonist (e.g., carbachol (B1668302) or histamine). Wash the tissue and allow it to return to baseline.

Protocol for Investigating L-655,240 Antagonism

-

Control Concentration-Response Curve: After equilibration, construct a cumulative concentration-response curve for an EP3 receptor agonist (e.g., sulprostone) by adding increasing concentrations of the agonist to the organ bath and recording the contractile response at each concentration until a maximal response is achieved.

-

Washout: Thoroughly wash the tissue with fresh Krebs-Henseleit solution to remove the agonist and allow the tension to return to the baseline.

-

Antagonist Incubation: Add the desired concentration of L-655,240 to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.

-

Repeat Concentration-Response Curve: In the presence of L-655,240, repeat the cumulative concentration-response curve for the EP3 agonist.

-

Data Analysis: Compare the concentration-response curves in the absence and presence of L-655,240. A rightward shift in the agonist's concentration-response curve is indicative of competitive antagonism. The pA2 value can be calculated using a Schild plot analysis to quantify the potency of L-655,240.[5]

Conclusion

L-655,240 is a critical tool for researchers investigating the role of the EP3 receptor in smooth muscle contraction. Its selectivity allows for the precise dissection of EP3-mediated signaling pathways and their contribution to the overall physiological response. By utilizing the quantitative data and experimental protocols outlined in this guide, scientists and drug development professionals can effectively employ L-655,240 to advance our understanding of smooth muscle biology and explore novel therapeutic targets for a variety of disorders.

References

- 1. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role for G(12)/G(13) in agonist-induced vascular smooth muscle cell contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prostaglandin E2-prostanoid EP3 signal induces vascular contraction via nPKC and ROCK activation in rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signal transduction pathway regulating prostaglandin EP3 receptor-induced neurite retraction: requirement for two different tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Therapeutic Applications of L-655,708: A Technical Guide

A Note on Nomenclature: This technical guide focuses on the compound L-655,708, a selective inverse agonist for the α5 subunit of the GABA-A receptor. It is important to distinguish this compound from L-655,240, a thromboxane (B8750289) antagonist with a different mechanism of action and therapeutic profile. It is believed the initial query may have intended to investigate L-655,708 due to its relevance in neuroscience and cognitive function.

Introduction

L-655,708 is a novel psychoactive compound that has garnered significant interest within the neuroscience and drug development communities. Synthesized by researchers at Merck, Sharp and Dohme in 1996, it was the first molecule developed to act as a subtype-selective inverse agonist at the α5 subunit of the γ-aminobutyric acid type A (GABA-A) receptor.[1] The unique distribution of the GABA-A α5 subunit, predominantly in the hippocampus, a brain region critical for learning and memory, has positioned L-655,708 as a promising tool for investigating cognitive processes and as a potential therapeutic agent for a range of neurological and psychiatric disorders.[1]

This technical guide provides a comprehensive overview of the core scientific and technical aspects of L-655,708, including its mechanism of action, preclinical data supporting its therapeutic applications, and detailed experimental protocols for its evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for cognitive and mood disorders.

Chemical and Physical Properties

A summary of the key chemical and physical properties of L-655,708 is provided in the table below. This information is essential for its handling, formulation, and use in experimental settings.

| Property | Value |

| IUPAC Name | ethyl (13aS)-7-methoxy-9-oxo-11,12,13,13a-tetrahydro-9H-imidazo[1,5-a]pyrrolo[2,1-c][2][3]benzodiazepine-1-carboxylate |

| Molecular Formula | C₁₈H₁₉N₃O₄ |

| Molecular Weight | 341.37 g/mol |

| CAS Number | 130477-52-0 |

| Appearance | Powder |

| Solubility | Soluble in DMSO |

| Storage | Desiccate at -20°C |

Mechanism of Action: Selective Inverse Agonism at GABA-A α5 Receptors

L-655,708 exerts its effects by acting as a selective inverse agonist at the benzodiazepine (B76468) binding site of GABA-A receptors containing the α5 subunit. Unlike agonists which enhance the effect of GABA, or antagonists which block it, an inverse agonist binds to the same site but produces the opposite effect of the endogenous ligand. In the case of L-655,708, it reduces the constitutive activity of the GABA-A α5 receptor, thereby decreasing the inhibitory tone in neurons where this subunit is expressed.

The selectivity of L-655,708 for the α5 subunit is a key feature of its pharmacological profile. It exhibits significantly higher affinity for α5-containing receptors compared to those containing α1, α2, or α3 subunits.[3] This selectivity is crucial as it is hypothesized to separate the procognitive effects from the sedative and anxiolytic effects associated with non-selective benzodiazepine site modulators.

GABA-A α5 Receptor Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by L-655,708. By acting as an inverse agonist at the GABA-A α5 receptor, L-655,708 reduces the tonic inhibitory current mediated by ambient GABA. This disinhibition leads to increased neuronal excitability and facilitates the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.

Potential Therapeutic Applications

Preclinical studies have identified two primary areas where L-655,708 shows significant therapeutic potential: cognitive enhancement and the treatment of depression. To date, no clinical trials in humans have been reported for L-655,708.[4][5]

Cognitive Enhancement

A substantial body of evidence from animal models suggests that L-655,708 can enhance learning and memory. These effects are thought to be mediated by its action in the hippocampus.

Preclinical Data Summary: Cognitive Enhancement

| Experimental Model | Key Findings | Reference |

| Morris Water Maze (Rats) | Enhanced performance during both acquisition and probe trials, indicating improved spatial learning and memory. | [3] |

| Mouse Hippocampal Slices | Enhanced long-term potentiation (LTP) induced by theta burst stimulation, a cellular model of synaptic plasticity. | [3] |

| Delayed-Matching-to-Position Water Maze (Rats) | Significantly enhanced performance at an oral dose of 0.3 mg/kg. | [6] |

Antidepressant Effects

More recent research has explored the potential of L-655,708 as a rapid-acting antidepressant. Studies in animal models of depression have shown that it can produce antidepressant-like effects with a favorable side-effect profile compared to other fast-acting agents like ketamine.

Preclinical Data Summary: Antidepressant Effects

| Experimental Model | Key Findings | Reference |

| Forced Swim Test (Rats) | Produced a sustained antidepressant-like effect for up to 7 days after a single administration. | [7] |

| Chronic Social Defeat Stress (Mice) | Exerted rapid and persistent antidepressant effects without affecting locomotion or motor performance. |

Quantitative Data

The selectivity and potency of L-655,708 are critical to its pharmacological profile. The following tables summarize the binding affinities and in vivo receptor occupancy data.

Binding Affinity (Ki) for Human Recombinant GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1β3γ2 | 70 |

| α2β3γ2 | 48 |

| α3β3γ2 | 31 |

| α5β3γ2 | 0.45 |

Data compiled from various sources.

In Vivo Receptor Occupancy in Rats

| Receptor Subtype | Occupancy at 0.3 mg/kg (p.o.) |

| α5 | ~75% |

| α1, α2, α3 | ~22% |

Data from Atack et al., 2006.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of L-655,708.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of L-655,708 for different GABA-A receptor subtypes.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the GABA-A receptor subtype of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).[8]

-

Centrifuge the homogenate to pellet the membranes.[8]

-

Wash the pellet and resuspend it in a suitable buffer.[8]

-

Determine the protein concentration of the membrane preparation.[8]

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, the radiolabeled ligand (e.g., [³H]L-655,708), and varying concentrations of the unlabeled competitor (L-655,708).[8][9]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.[8]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[8]

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[8]

-

Measure the radioactivity retained on the filters using a scintillation counter.[8]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the unlabeled competitor.

-

Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).

-

Convert the IC₅₀ value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

-

Morris Water Maze

This behavioral assay is used to assess spatial learning and memory in rodents.

Detailed Methodology:

-

Apparatus:

-

Procedure:

-

Acquisition Phase:

-

Animals are given a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).

-

In each trial, the animal is placed in the pool at one of several predetermined start locations and allowed to swim until it finds the hidden platform.

-

If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

-

The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed.

-

-

Probe Trial:

-

24 hours after the final acquisition trial, a probe trial is conducted.

-

The escape platform is removed from the pool.

-

The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

-

-

-

Data Analysis:

-

Acquisition Phase:

-

Escape latency: The time it takes for the animal to find the platform.

-

Path length: The distance the animal swims to find the platform.

-

Swim speed: The average speed of the animal.

-

-

Probe Trial:

-

Time in target quadrant: The amount of time the animal spends in the quadrant where the platform was previously located.

-

Platform crossings: The number of times the animal swims over the exact location where the platform used to be.

-

-

Long-Term Potentiation (LTP) in Hippocampal Slices

This electrophysiological technique is used to measure synaptic plasticity, a cellular mechanism underlying learning and memory.

Detailed Methodology:

-

Slice Preparation:

-

Rapidly dissect the hippocampus from a rodent brain in ice-cold artificial cerebrospinal fluid (aCSF).

-

Prepare transverse hippocampal slices (typically 300-400 µm thick) using a vibratome.

-

Allow the slices to recover in oxygenated aCSF.

-

-

Electrophysiological Recording:

-

Place a slice in a recording chamber continuously perfused with oxygenated aCSF.

-

Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

LTP Induction:

-

Record a stable baseline of fEPSPs for at least 20-30 minutes.

-

Apply L-655,708 to the perfusion bath at the desired concentration.

-

Induce LTP using a high-frequency stimulation protocol, such as theta burst stimulation (e.g., bursts of 4 pulses at 100 Hz, repeated at 5 Hz).[3]

-

-

Data Analysis:

-

Monitor the fEPSP slope for at least 60 minutes post-stimulation.

-

Express the fEPSP slope as a percentage of the pre-stimulation baseline.

-

A sustained increase in the fEPSP slope indicates the successful induction of LTP.

-

Conclusion

L-655,708 represents a valuable pharmacological tool for dissecting the role of GABA-A α5 receptors in cognitive and affective processes. Its selectivity offers a significant advantage over non-selective benzodiazepine site modulators. The robust preclinical data supporting its procognitive and antidepressant-like effects highlight its potential as a lead compound for the development of novel therapeutics. However, the lack of human clinical trial data means that its safety and efficacy in humans remain to be determined.[4][5] Further research is warranted to fully elucidate its therapeutic potential and to translate the promising preclinical findings into clinical applications.

References

- 1. L-655,708 - Wikipedia [en.wikipedia.org]

- 2. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory | Journal of Neuroscience [jneurosci.org]

- 3. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. Human pharmacology of positive GABA-A subtype-selective receptor modulators for the treatment of anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An inverse agonist selective for alpha5 subunit-containing GABAA receptors enhances cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. [3H]L-655,708, a novel ligand selective for the benzodiazepine site of GABAA receptors which contain the alpha 5 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

L-655,240: A Technical Guide to its Role in Cancer and Autoimmune Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-655,240 is a potent and selective antagonist of the thromboxane (B8750289) A2/prostaglandin (B15479496) endoperoxide (TP) receptor. Initially investigated for its antiplatelet and cardioprotective effects, emerging research has highlighted the therapeutic potential of targeting the TP receptor in the fields of oncology and immunology. This technical guide provides an in-depth overview of the core scientific principles, experimental data, and methodologies related to the application of L-655,240 and other TP receptor antagonists in cancer and autoimmune disorder research.

Core Mechanism of Action

L-655,240 exerts its biological effects by competitively inhibiting the binding of thromboxane A2 (TXA2) and its precursor, prostaglandin H2 (PGH2), to the TP receptor. The TP receptor, a G protein-coupled receptor, exists as two main isoforms, TPα and TPβ, which are encoded by the same gene but arise from alternative splicing. Activation of TP receptors triggers a cascade of intracellular signaling events that play a crucial role in a variety of physiological and pathological processes.

In the context of cancer, the TXA2/TP receptor signaling axis has been implicated in promoting tumor growth, proliferation, angiogenesis, invasion, and metastasis.[1][2] Overexpression of thromboxane synthase (TXAS) and/or TP receptors is associated with a poor prognosis in several cancers, including lung, breast, prostate, and colon cancer.[2]

In autoimmune and inflammatory conditions, prostanoids, including TXA2, are key mediators of the inflammatory response. TP receptor signaling is involved in the activation and recruitment of various immune cells, such as macrophages and T cells, and modulates the production of inflammatory cytokines.[1][3]

L-655,240 in Cancer Research

Quantitative Data on TP Receptor Antagonists in Cancer

The following table summarizes representative quantitative data for various TP receptor antagonists in different cancer models. This data can serve as a benchmark for evaluating the potential efficacy of L-655,240.

| Compound | Cancer Cell Line | Assay | IC50 / Effect | Reference |

| L-655,240 | Human Platelets | Platelet Aggregation Inhibition | IC50 = 7 nM | [4] |

| Ifetroban | MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Viability | Data not specified, but reduced metastasis in vivo | [5] |

| Ramatroban | Not specified | Not specified | Not specified | [4] |

| Seratrodast | Not specified | Ferroptosis Inhibition | IC50 = 4.5 µM | [6] |

| Terutroban | Not specified | Platelet Aggregation Inhibition | Attenuated aggregation response to arachidonic acid | [2] |

Signaling Pathways in Cancer

TP receptor activation in cancer cells initiates several downstream signaling pathways that promote tumorigenesis. A key pathway involves the activation of small GTPases, such as Rho, leading to cytoskeletal reorganization and enhanced cell motility.[7] Furthermore, TP receptor signaling can activate the PI3K/Akt and ERK pathways, which are critical for cell survival and proliferation.[8]

References

- 1. ahajournals.org [ahajournals.org]

- 2. chondrex.com [chondrex.com]

- 3. Thromboxane receptor - Wikipedia [en.wikipedia.org]

- 4. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Seratrodast, a thromboxane A2 receptor antagonist, inhibits neuronal ferroptosis by promoting GPX4 expression and suppressing JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for L-655,240 (L-655,708) In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-655,240, also known as L-655,708, is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. The α5 subunit-containing GABA-A receptors are highly expressed in the hippocampus, a brain region critical for learning and memory. By selectively modulating these receptors, L-655,240 offers a valuable pharmacological tool for investigating the role of α5-containing GABA-A receptors in cognitive processes. As an inverse agonist, L-655,240 reduces the constitutive activity of the receptor, thereby decreasing the influx of chloride ions and leading to a reduction in neuronal inhibition. This mechanism is believed to underlie its cognition-enhancing effects observed in preclinical studies.[4][5]

These application notes provide detailed protocols for in vitro studies of L-655,240, including radioligand binding assays and functional electrophysiological assessments, to characterize its interaction with GABA-A receptors.

Data Presentation

Table 1: Radioligand Binding Affinity of L-655,240 for Human GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) | Selectivity vs. α5 | Reference |

| α5β3γ2 | 0.45 | - | [1][3] |

| α1β3γ2 | > 22.5 | > 50-fold | [1][3] |

| α2β3γ2 | > 22.5 | > 50-fold | [1][3] |

| α3β3γ2 | > 22.5 | > 50-fold | [1][3] |

| α6β3γ2 | > 22.5 | > 50-fold | [1] |

Note: Ki values for α1, α2, α3, and α6 subtypes are estimated based on reported selectivity of >50-fold.[1][3]

Table 2: Functional Activity of L-655,240 at GABA-A Receptor Subtypes

| Assay Type | Receptor Subtype | Effect | Potency (IC50/EC50) | Reference |

| Electrophysiology (Hippocampal Slices) | Native (α5-containing) | Enhancement of Long-Term Potentiation (LTP) | Not Reported | [4][5] |

| Electrophysiology (Xenopus Oocytes) | α1β3γ2, α2β3γ2, α3β3γ2 | Weak Partial Inverse Agonist | Not Reported | [4] |

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of L-655,240 for different GABA-A receptor subtypes expressed in a heterologous system (e.g., HEK293 cells).

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing specific human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

-

[³H]-Flumazenil or a subtype-selective radioligand.

-

L-655,240.

-

Unlabeled Flumazenil (for determination of non-specific binding).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-